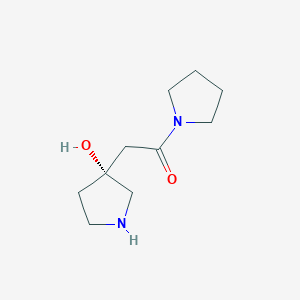
2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C22H23ClN4O4S and its molecular weight is 474.96. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Evaluation
Researchers have synthesized various derivatives of 1,3,4-oxadiazole and acetamide, utilizing 4-chlorophenoxyacetic acid as a precursor. These compounds have been evaluated for their antibacterial activity against both gram-negative and gram-positive bacteria. Notably, certain derivatives exhibited significant antibacterial potential, comparable to standard drugs like ciprofloxacin. Additionally, these compounds have shown moderate inhibitory effects on enzymes such as α-chymotrypsin, indicating their potential as anti-enzymatic agents. Furthermore, their synthesis process has been thoroughly characterized using techniques like IR, 1H-NMR, and EI-MS spectral analysis, confirming the structural integrity of the oxadiazole core and the successful substitution at thiol positions (Siddiqui et al., 2014).
Anticancer and Anticonvulsant Evaluation
Certain indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been synthesized and evaluated for their anticonvulsant activities. These compounds have shown promising results in tests like the maximal electroshock test (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizures model, with some derivatives exhibiting significant anticonvulsant activity. Molecular docking studies have also been conducted to understand the interactions with potential targets like Na+ channels and GABAA receptors, indicating their mechanism of action and drug-likeness properties (Nath et al., 2021).
Antioxidant Activity
Derivatives of 1,3,4-oxadiazole and acetamide have been evaluated for their antioxidant activities, with some compounds demonstrating potential in scavenging free radicals and inhibiting lipid peroxidation. These activities suggest their use as novel antioxidants, capable of inducing endogenous defense systems and preventing radical chain reactions, thereby offering a protective effect against oxidative stress (Shehzadi et al., 2018).
Antibacterial and Hemolytic Activity
Novel series of oxadiazole derivatives have been synthesized and screened for their antibacterial, hemolytic, and thrombolytic activities. Some derivatives exhibited excellent to moderate antibacterial activity, low toxicity, and good thrombolytic activity, making them potential candidates for further clinical studies in treating cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[[5-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c1-13-8-14(2)21(15(3)9-13)25-19(29)12-32-22-27-26-20(31-22)10-24-18(28)11-30-17-6-4-16(23)5-7-17/h4-9H,10-12H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINAWPXGTGSBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(O2)CNC(=O)COC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-((5-((2-(mesitylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2648363.png)
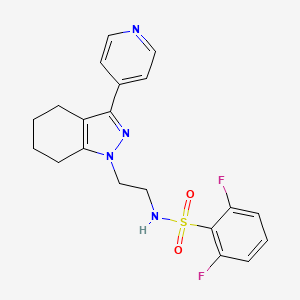
![4-methyl-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2648368.png)
![N-(4-isopropylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2648369.png)
![Ethyl 6-ethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2648371.png)
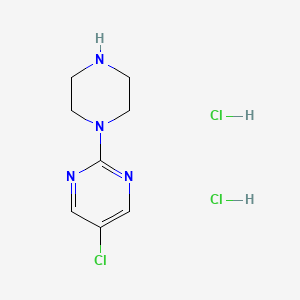
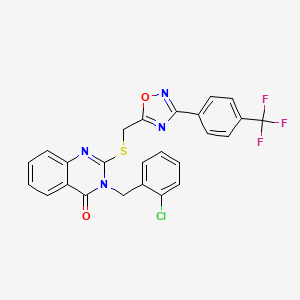
![3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2648375.png)
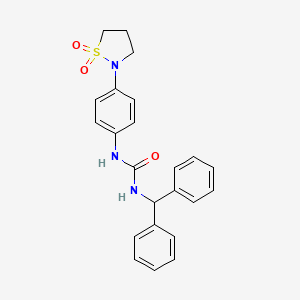
![4-bromo-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide](/img/structure/B2648377.png)
![2-Phenylmethoxycarbonyl-2-azaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2648378.png)
![1-(2,5-dimethylbenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2648379.png)
